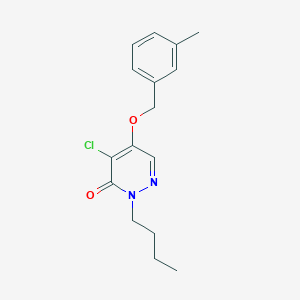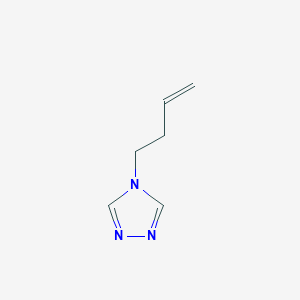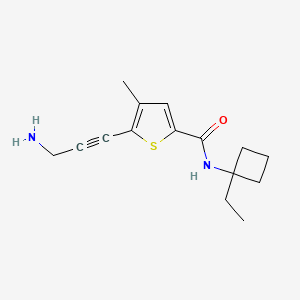
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Aminopropynyl Group: This step involves the addition of a 3-aminopropynyl group to the thiophene ring. This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with substituted functional groups.
科学研究应用
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylate: A similar compound with a pyridine ring instead of a thiophene ring.
N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide: A compound lacking the aminopropynyl group.
Uniqueness
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both the aminopropynyl and carboxamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
属性
分子式 |
C15H20N2OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
5-(3-aminoprop-1-ynyl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-3-15(7-5-8-15)17-14(18)13-10-11(2)12(19-13)6-4-9-16/h10H,3,5,7-9,16H2,1-2H3,(H,17,18) |
InChI 键 |
JGCJSSQSSXINMH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC1)NC(=O)C2=CC(=C(S2)C#CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)

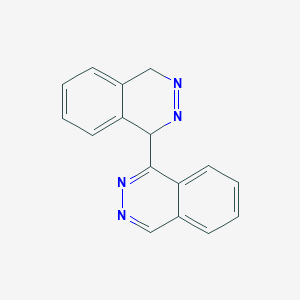
![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
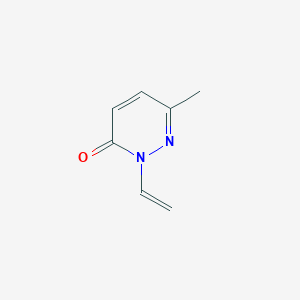
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
